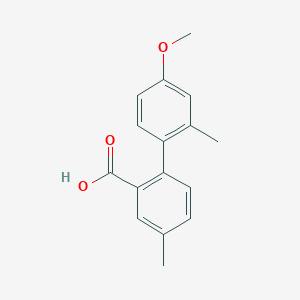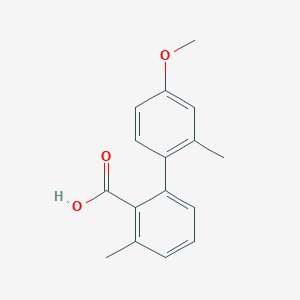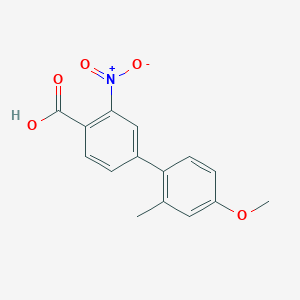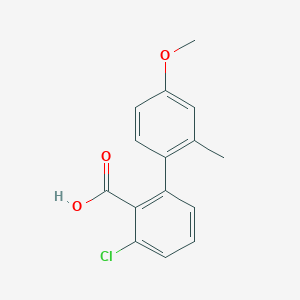
3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% (3-MMP-5-MBA) is an organic compound widely used in scientific research. It is a derivative of benzoic acid, and can be synthesized in a variety of ways.
Aplicaciones Científicas De Investigación
3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% is widely used in scientific research, particularly in the fields of chemistry, pharmacology, and biochemistry. In chemistry, it is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. In pharmacology, it is used in the synthesis of drugs, including antibiotics, antifungals, and anti-inflammatory agents. In biochemistry, it is used in the synthesis of enzymes, hormones, and other biological molecules.
Mecanismo De Acción
3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% is an organic compound that can be used to react with a variety of electrophiles. It can act as a nucleophile, attacking a variety of electrophiles, including alkyl halides, aldehydes, and ketones. It can also act as a Lewis acid, forming complexes with a variety of ligands, such as amines, carboxylic acids, and phosphates.
Biochemical and Physiological Effects
3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% has a variety of biochemical and physiological effects. It can act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. It can also act as an anti-inflammatory, reducing inflammation and swelling. Additionally, it can act as an anticonvulsant, reducing the severity and frequency of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is relatively stable and has a long shelf life. However, it can be difficult to handle in the lab due to its sensitivity to light and moisture. Additionally, it can be difficult to accurately measure its concentration in solutions.
Direcciones Futuras
There are a number of potential future directions for research into 3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid, 95%. One potential direction is to further explore its effects on oxidative stress and inflammation. Additionally, further research could be conducted into its potential as an anticonvulsant. Additionally, research could be conducted into its potential as a therapeutic agent for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. Furthermore, research could be conducted into its potential as a drug delivery system, as it has the potential to transport drugs to specific sites in the body. Finally, research could be conducted into its potential as a catalyst for a variety of chemical reactions.
Métodos De Síntesis
3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Stille reaction, and the Grignard reaction. The Williamson ether synthesis is a nucleophilic substitution reaction in which an alkyl halide is reacted with an alcohol in the presence of an alkoxide base. The Stille reaction is a palladium-catalyzed coupling reaction in which an organostannane reacts with an alkyl halide to form an alkyl-substituted product. The Grignard reaction is a nucleophilic addition reaction in which an alkyl halide reacts with magnesium metal to form a Grignard reagent, which can be used to react with a variety of electrophiles.
Propiedades
IUPAC Name |
3-methoxy-5-(4-methoxy-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-6-13(19-2)4-5-15(10)11-7-12(16(17)18)9-14(8-11)20-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEMVRCZURVEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689975 |
Source


|
| Record name | 4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-38-3 |
Source


|
| Record name | 4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














